Methyl 2-(1-amino-3-methylcyclopentyl)acetate

Catalog No.
S13818369
CAS No.
M.F
C9H17NO2
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(1-amino-3-methylcyclopentyl)acetate

Product Name

Methyl 2-(1-amino-3-methylcyclopentyl)acetate

IUPAC Name

methyl 2-(1-amino-3-methylcyclopentyl)acetate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-7-3-4-9(10,5-7)6-8(11)12-2/h7H,3-6,10H2,1-2H3

InChI Key

OHGJSWYNTPXYAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC(=O)OC)N

Methyl 2-(1-amino-3-methylcyclopentyl)acetate is a chemical compound characterized by the molecular formula C9H17NO2C_9H_{17}NO_2 and a molecular weight of 171.24 g/mol. This compound features a cyclopentyl structure with an amino group and an ester functional group, making it a versatile building block in organic synthesis. Its unique structure contributes to its potential biological activity and applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the nucleophile used.

These reactions illustrate the compound's reactivity and versatility in synthetic chemistry.

Research indicates that Methyl 2-(1-amino-3-methylcyclopentyl)acetate may possess notable biological activities. It has been explored for its potential as a biochemical probe, which could modulate the activity of specific molecular targets such as enzymes or receptors. The compound's mechanism of action likely involves interactions that influence biological pathways, although detailed studies are necessary to elucidate these effects fully.

The synthesis of Methyl 2-(1-amino-3-methylcyclopentyl)acetate typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-amino-3-methylcyclopentanol and methyl chloroacetate.
  • Reaction Conditions: The reaction is conducted in the presence of a base, such as sodium hydroxide, under reflux conditions to ensure complete conversion to the desired product.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance reaction control and improve yields and purity of the final product.

These methods underline the practicality of synthesizing this compound for research and industrial applications.

Methyl 2-(1-amino-3-methylcyclopentyl)acetate has diverse applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential use as a biochemical probe.
  • Medicine: Explored for pharmacological properties and therapeutic applications.
  • Industry: Utilized in producing specialty chemicals and materials.

These applications highlight the compound's significance across multiple scientific domains.

The interaction studies of Methyl 2-(1-amino-3-methylcyclopentyl)acetate focus on its ability to modulate biological targets. It may influence enzyme activity or receptor interactions, leading to various biological effects. Understanding these interactions is crucial for developing therapeutic agents based on this compound.

Several compounds share structural similarities with Methyl 2-(1-amino-3-methylcyclopentyl)acetate. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Ethyl 2-(1-amino-2-methylcyclopentyl)acetateC10H19NO2C_{10}H_{19}NO_2Similar cyclopentyl structure; different ester group
Methyl 2-(cyclopentyl(methyl)amino)acetateC9H17NO2C_9H_{17}NO_2Contains cyclopentyl moiety; variations in amino group
3-Methylcyclopentyl acetateC8H14O2C_8H_{14}O_2Lacks amino group; primarily an acetate

The uniqueness of Methyl 2-(1-amino-3-methylcyclopentyl)acetate lies in its specific combination of an amino group with a cyclopentyl structure, which may confer distinct biological activities not observed in its analogs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.125928785 g/mol

Monoisotopic Mass

171.125928785 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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